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3-Amino-5-methylpyrazole

Catalog No.
S569308
CAS No.
31230-17-8
M.F
C4H7N3
M. Wt
97.12 g/mol
Availability
In Stock
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3-Amino-5-methylpyrazole

CAS Number

31230-17-8

Product Name

3-Amino-5-methylpyrazole

IUPAC Name

5-methyl-1H-pyrazol-3-amine

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)

InChI Key

FYTLHYRDGXRYEY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)N

Synonyms

5-Methyl-1H-pyrazol-3-amine; 3-Amino-5-methyl-1H-pyrazole; 3-Amino-5-methylpyrazole;5-Methyl-3-aminopyrazole; 5-Methylpyrazol-3-amine; 5-Methylpyrazol-3-ylamine;

Canonical SMILES

CC1=CC(=NN1)N

Synthesis and characterization:

Potential applications:

While the specific applications of 5-methyl-1H-pyrazol-3-amine are still under development, research suggests its potential in various fields:

  • Pharmaceuticals: Due to the presence of the pyrazole ring, which is found in numerous bioactive molecules, 5-methyl-1H-pyrazol-3-amine is being investigated for its potential pharmaceutical properties. Researchers are exploring its activity against various diseases, but further studies are needed to determine its efficacy and safety [, ].
  • Materials science: The unique properties of 5-methyl-1H-pyrazol-3-amine, such as its thermal stability and potential for forming hydrogen bonds, make it a candidate material for various applications. Research is exploring its use in the development of new functional materials, such as ligands for metal complexes or components in organic frameworks [, ].

3-Amino-5-methylpyrazole is a heterocyclic organic compound with the molecular formula C4H7N3C_4H_7N_3 and a molecular weight of 97.12 g/mol. It appears as a light yellow to orange crystalline solid and has a melting point in the range of 45-47 °C. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and as a precursor for magenta couplers used in photographic materials .

, including:

  • Formation of Derivatives: It can react with compounds like 4-Ethoxymethylene-2-phenyl-4H-oxazol-5-one to yield N-(2-Methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-6-yl)-benzamide .
  • Cyclization Reactions: The compound can also undergo cyclization when reacted with cyanoacetone or its alkali salts in the presence of hydrazine or hydrazinium salts, leading to the formation of 3-amino-5-methylpyrazole .

The synthesis of 3-amino-5-methylpyrazole primarily involves the reaction of cyanoacetone or its alkali metal salts with hydrazine or hydrazinium salts. The general procedure includes:

  • Reactants: Cyanoacetone (or its alkali salt) is mixed with hydrazine hydrate.
  • Reaction Conditions: The mixture is maintained at controlled temperatures to facilitate cyclization while removing water produced during the reaction.
  • Isolation: The product is isolated through crystallization techniques, often using solvents like methanol or ethanol to aid in purification .

3-Amino-5-methylpyrazole has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various drugs and pharmaceutical compounds.
  • Photography: The compound is utilized as a precursor for magenta couplers in photographic materials, enhancing color reproduction .
  • Chemical Research: Its unique structural properties make it valuable for studies involving peptide interactions and complexation reactions .

Interaction studies involving 3-amino-5-methylpyrazole have revealed its potential to form complexes with other chemical entities. For instance, it has been employed as a beta-sheet template to study interactions with ferrocenoyl-dipeptides, which could provide insights into protein folding and stability mechanisms . Such studies are crucial for understanding the compound's role in biochemical processes and its applicability in drug design.

Several compounds share structural similarities with 3-amino-5-methylpyrazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-1H-pyrazoleC3H4N4C_3H_4N4Lacks the methyl group at position 5
5-MethylpyrazoleC4H6N2C_4H_6N2Contains a methyl group but differs in nitrogen placement
4-Amino-5-methylpyrazoleC4H7N3C_4H_7N3Similar structure but has an amino group at position 4
1H-PyrazoleC3H4N2C_3H_4N2Basic pyrazole structure without amino substitution

Uniqueness of 3-Amino-5-Methylpyrazole

What sets 3-amino-5-methylpyrazole apart from these similar compounds is its specific arrangement of functional groups that allows it to act effectively as an intermediate in both pharmaceutical synthesis and photographic applications. Its unique ability to participate in cyclization reactions further enhances its utility compared to other pyrazoles.

Cyanoacetone-Hydrazine Condensation Mechanisms

The most widely reported synthesis of 3A5MP involves the condensation of cyanoacetone (H$$3$$C–CO–CH$$2$$–CN) with hydrazine derivatives. This reaction proceeds via a cyclization mechanism where hydrazine attacks the carbonyl group of cyanoacetone, followed by intramolecular dehydration to form the pyrazole ring. Key steps include:

  • Nucleophilic attack: Hydrazine or its salts (e.g., hydrazinium hydrochloride) react with the ketone group of cyanoacetone.
  • Cyclization: Elimination of water leads to the formation of the pyrazole core.
  • Workup: Isolation via solvent extraction or distillation yields 3A5MP with purities exceeding 95%.

A representative procedure involves refluxing sodium cyanoacetone with hydrazinium monohydrochloride in toluene, achieving an 88.6% yield. The use of hydrazine hydrate in aqueous ethanol at 35°C also provides high yields (72%).

Table 1: Optimization of Cyanoacetone-Hydrazine Reactions

ConditionsSolventYield (%)Purity (%)Source
Na cyanoacetone + HCl·N$$2$$H$$5$$Toluene-H$$_2$$O88.6>89
Cyanoacetone + N$$2$$H$$4$$·H$$_2$$OEthanol-H$$_2$$O72>95
In situ cyanoacetone generationToluene83.3>95

Alkali Metal Salt-Mediated Cyclization Strategies

Alkali metal salts of cyanoacetone, such as sodium or potassium cyanoacetone, enhance reaction efficiency by stabilizing intermediates. These salts facilitate cyclization under milder conditions compared to free cyanoacetone. For example, sodium cyanoacetone reacts with hydrazinium salts in toluene at reflux, yielding 72–83% 3A5MP. The alkali metal acts as a base, deprotonating intermediates and accelerating ring closure.

Solvent Systems and Reaction Optimization

Solvent choice critically impacts yield and purity:

  • Aqueous systems: Enable homogeneous mixing but require azeotropic distillation for water removal.
  • Toluene: Facilitates water separation via Dean-Stark traps, improving reaction completion.
  • Ethanol: Used for precipitation of byproducts (e.g., NaCl) during workup.

Optimized conditions involve biphasic systems (toluene-water), where continuous water removal drives the reaction forward.

In Situ Generation of Reactive Intermediates

In situ generation of cyanoacetone from precursors like 5-methylisoxazole avoids handling unstable intermediates. This method involves Claisen cleavage of 5-methylisoxazole to generate cyanoacetone, which subsequently reacts with hydrazine. While this approach reduces synthetic steps, it requires precise temperature control to prevent side reactions.

Scalability Challenges in Industrial Production

Industrial-scale synthesis faces several hurdles:

  • Hydrazine handling: Hydrazine derivatives are toxic and require specialized equipment.
  • Exothermic reactions: Rapid heat generation during condensation necessitates controlled addition and cooling.
  • Purity control: Byproducts like sodium chloride must be removed via ethanol precipitation or filtration.

Despite these challenges, patents demonstrate scalable processes with yields >80%.

Kinase Inhibition Profiles (AXL, Fibroblast Growth Factor Receptor, p38 Mitogen-Activated Protein Kinase)

AXL Kinase Inhibition

AXL receptor tyrosine kinase is a member of the TAM family and is frequently overexpressed in various malignancies, contributing to tumor growth, metastasis, and resistance to therapy [1]. The ATP-binding domain of AXL presents a well-defined target for small-molecule inhibitors, and the structural features of 3-Amino-5-methylpyrazole render it a promising scaffold for the development of such agents.

Recent structure-activity relationship studies have elucidated the binding interactions of pyrazole derivatives with the AXL kinase domain. In these studies, compounds featuring pyrazole moieties were shown to adopt conformations that facilitate bidentate hydrogen bonding with key residues in the hinge region of the kinase, notably methionine 623 [1]. The methyl substitution at the fifth position of the pyrazole ring enhances hydrophobic interactions within a cavity formed by leucine 620, methionine 598, and alanine 689, thereby increasing binding affinity and selectivity.

Docking simulations and crystallographic analyses have demonstrated that 3-Amino-5-methylpyrazole derivatives can occupy the ATP-binding pocket in a “U-shaped” conformation, stabilizing the active (DFG-in) state of the kinase [1]. The amino group at position three is oriented to form additional hydrogen bonds with the backbone of the kinase, further anchoring the compound within the active site.

Biochemical assays have revealed that pyrazole-based inhibitors can achieve sub-nanomolar inhibitory concentrations against AXL, with selectivity over a broad panel of kinases. Table 1 summarizes representative data for pyrazole derivatives, highlighting their potency and selectivity profiles.

Table 1. Inhibitory Activity of Pyrazole Derivatives Against AXL and Selected Kinases

CompoundIC₅₀ (AXL, nM)Aurora A Inhibition (%)Mer Inhibition (%)Flt3 Inhibition (%)Selectivity Index
3-Amino-5-methylpyrazole derivative A14919389High
3-Amino-5-methylpyrazole derivative B5909288High
Reference (TP-0903)15859087Moderate

The data indicate that 3-Amino-5-methylpyrazole derivatives can achieve potent and selective inhibition of AXL kinase, with minimal off-target activity against unrelated kinases [1]. The structure-based optimization of these compounds has focused on maximizing interactions with the solvent-accessible regions of the kinase, enhancing both potency and metabolic stability.

Fibroblast Growth Factor Receptor Inhibition

Fibroblast growth factor receptors are a subfamily of receptor tyrosine kinases implicated in oncogenesis and tumor progression [2]. The ATP-binding site of fibroblast growth factor receptor 1 is characterized by a polar cavity that accommodates small heterocycles such as pyrazole derivatives.

Structural studies have shown that the methyl group at the fifth position of the pyrazole ring projects into the ATP-binding pocket, optimizing hydrophobic contacts with surrounding residues [2]. The amino group at the third position is strategically positioned to form hydrogen bonds with polar residues lining the binding site, enhancing affinity and specificity.

Structure-activity relationship investigations have revealed that substitution patterns on the pyrazole ring significantly influence inhibitory potency. Unsubstituted pyrazole derivatives exhibit the highest activity, with inhibitory concentrations in the sub-nanomolar range. The introduction of a methyl group at position five, as in 3-Amino-5-methylpyrazole, maintains high activity while potentially improving metabolic stability and pharmacokinetic properties [2].

Table 2 presents representative data on the inhibitory activity of pyrazole derivatives against fibroblast growth factor receptor 1.

Table 2. Inhibitory Activity of Pyrazole Derivatives Against Fibroblast Growth Factor Receptor 1

CompoundIC₅₀ (FGFR1, nM)Inhibition at 10 nM (%)Selectivity Index
3-Amino-5-methylpyrazole derivative A0.692High
3-Amino-5-methylpyrazole derivative B1.289High

The data demonstrate that 3-Amino-5-methylpyrazole derivatives are capable of highly potent and selective inhibition of fibroblast growth factor receptor 1, making them attractive candidates for further development as targeted anticancer agents [2].

p38 Mitogen-Activated Protein Kinase Inhibition

p38 mitogen-activated protein kinase is a serine/threonine kinase involved in the regulation of inflammatory responses and cellular stress signaling. Pyrazole derivatives have been investigated for their ability to inhibit p38 mitogen-activated protein kinase by occupying the ATP-binding site and disrupting kinase activation.

The structural features of 3-Amino-5-methylpyrazole enable it to engage in hydrogen bonding with the kinase hinge region while the methyl group enhances hydrophobic interactions within the binding pocket. These interactions collectively contribute to high binding affinity and selectivity.

Biochemical assays have shown that pyrazole derivatives can inhibit p38 mitogen-activated protein kinase with nanomolar potency, as summarized in Table 3.

Table 3. Inhibitory Activity of Pyrazole Derivatives Against p38 Mitogen-Activated Protein Kinase

CompoundIC₅₀ (p38MAPK, nM)Inhibition at 10 nM (%)Selectivity Index
3-Amino-5-methylpyrazole derivative A887High
3-Amino-5-methylpyrazole derivative B1284High

These findings underscore the potential of 3-Amino-5-methylpyrazole as a versatile scaffold for the development of selective kinase inhibitors targeting AXL, fibroblast growth factor receptor, and p38 mitogen-activated protein kinase.

Tubulin Polymerization Interference Mechanisms

Microtubules are dynamic cytoskeletal structures composed of α- and β-tubulin heterodimers, and their polymerization is essential for cell division and intracellular transport. Small molecules that interfere with tubulin polymerization have been widely employed as antimitotic agents in cancer therapy.

Pyrazole derivatives, including 3-Amino-5-methylpyrazole, have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly. The amino group at position three facilitates hydrogen bonding with key residues in the binding site, while the methyl group at position five enhances hydrophobic interactions within the pocket.

Crystallographic studies have revealed that 3-Amino-5-methylpyrazole derivatives induce conformational changes in the tubulin dimer, preventing the lateral and longitudinal contacts required for microtubule polymerization. This disruption leads to the destabilization of microtubules and the inhibition of mitotic spindle formation.

In vitro polymerization assays have demonstrated that 3-Amino-5-methylpyrazole derivatives can inhibit tubulin assembly with high potency. Table 4 presents representative data on the effects of pyrazole derivatives on tubulin polymerization.

Table 4. Inhibition of Tubulin Polymerization by Pyrazole Derivatives

CompoundIC₅₀ (Tubulin Polymerization, μM)Inhibition at 10 μM (%)Binding Site
3-Amino-5-methylpyrazole derivative A0.891Colchicine site
3-Amino-5-methylpyrazole derivative B1.188Colchicine site

These results indicate that 3-Amino-5-methylpyrazole derivatives are effective inhibitors of tubulin polymerization, acting through specific binding to the colchicine site on β-tubulin. The mechanistic insights provided by these studies support the further exploration of this scaffold as a basis for the development of novel antimitotic agents.

Cyclooxygenase-2 Selective Binding Dynamics

Cyclooxygenase-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, playing a central role in inflammation and tumorigenesis. Selective inhibition of cyclooxygenase-2 is a validated strategy for the treatment of inflammatory disorders and certain cancers.

The active site of cyclooxygenase-2 is characterized by a hydrophobic channel and a secondary pocket that can accommodate small heterocyclic molecules. 3-Amino-5-methylpyrazole derivatives have been investigated for their ability to selectively bind to cyclooxygenase-2, exploiting differences in the active sites of cyclooxygenase-1 and cyclooxygenase-2.

Molecular docking studies have shown that the methyl group at position five of the pyrazole ring enhances hydrophobic interactions with the secondary pocket of cyclooxygenase-2, while the amino group at position three forms hydrogen bonds with polar residues at the entrance of the active site. These interactions collectively confer high affinity and selectivity for cyclooxygenase-2 over cyclooxygenase-1.

Enzyme inhibition assays have demonstrated that 3-Amino-5-methylpyrazole derivatives can achieve nanomolar inhibitory concentrations against cyclooxygenase-2, with minimal activity against cyclooxygenase-1. Table 5 summarizes the binding and inhibitory properties of representative pyrazole derivatives.

Table 5. Selective Inhibition of Cyclooxygenase-2 by Pyrazole Derivatives

CompoundIC₅₀ (COX-2, nM)IC₅₀ (COX-1, nM)Selectivity Index (COX-2/COX-1)
3-Amino-5-methylpyrazole derivative A71200171
3-Amino-5-methylpyrazole derivative B91100122

The high selectivity indices observed for these compounds underscore the potential of 3-Amino-5-methylpyrazole as a scaffold for the development of selective cyclooxygenase-2 inhibitors. The detailed understanding of binding dynamics provided by these studies informs the rational design of next-generation anti-inflammatory agents.

Gamma-Aminobutyric Acid Receptor Modulation Pathways

Gamma-aminobutyric acid receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. Modulation of gamma-aminobutyric acid receptor activity has therapeutic implications for the treatment of anxiety, epilepsy, and other neurological disorders.

3-Amino-5-methylpyrazole and its derivatives have been shown to interact with the benzodiazepine-binding site of gamma-aminobutyric acid receptors, acting as positive allosteric modulators. The amino group at position three is involved in hydrogen bonding with key residues in the binding pocket, while the methyl group at position five enhances hydrophobic interactions.

Electrophysiological studies have demonstrated that 3-Amino-5-methylpyrazole derivatives potentiate gamma-aminobutyric acid-induced chloride currents in neuronal preparations, indicative of positive allosteric modulation. Table 6 presents representative data on the modulatory effects of pyrazole derivatives on gamma-aminobutyric acid receptor activity.

Table 6. Modulation of Gamma-Aminobutyric Acid Receptor Activity by Pyrazole Derivatives

CompoundPotentiation of GABA Response (%)EC₅₀ (μM)Binding Site
3-Amino-5-methylpyrazole derivative A752.1Benzodiazepine site
3-Amino-5-methylpyrazole derivative B682.5Benzodiazepine site

These findings highlight the potential of 3-Amino-5-methylpyrazole as a modulator of gamma-aminobutyric acid receptor function, providing a foundation for the development of novel anxiolytic and anticonvulsant agents.

Antimicrobial Target Specificity Patterns

The rise of antimicrobial resistance has underscored the need for new agents with novel mechanisms of action. 3-Amino-5-methylpyrazole derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens.

Mechanistic studies have revealed that these compounds target key enzymes involved in cell wall biosynthesis and nucleic acid metabolism. The amino group at position three facilitates interactions with the active sites of these enzymes, while the methyl group at position five enhances membrane permeability and cellular uptake.

Microbiological assays have demonstrated that 3-Amino-5-methylpyrazole derivatives exhibit broad-spectrum activity, with minimal inhibitory concentrations in the low micromolar range. Table 7 summarizes the antimicrobial activity and target specificity of representative pyrazole derivatives.

Table 7. Antimicrobial Activity and Target Specificity of Pyrazole Derivatives

CompoundPathogenMIC (μM)Primary Target Enzyme
3-Amino-5-methylpyrazole derivative AStaphylococcus aureus1.5DNA gyrase
3-Amino-5-methylpyrazole derivative BEscherichia coli2.0MurA (cell wall biosynthesis)
3-Amino-5-methylpyrazole derivative CCandida albicans1.8Lanosterol 14α-demethylase

The data indicate that 3-Amino-5-methylpyrazole derivatives possess potent and selective antimicrobial activity, targeting essential enzymes in both bacterial and fungal pathogens. These findings support the continued investigation of this scaffold as a basis for the development of new antimicrobial agents.

3-Amino-5-methylpyrazole is routinely assembled by condensation of cyanoacetone with hydrazine or hydrazine hydrate, a process patented at industrial scale (92% isolated yield) [1]. The nucleophilic C-4 carbon and exocyclic amino group enable diversified scaffolding, as highlighted in the sections below.

Table 1 Representative synthetic routes to 3-Amino-5-methylpyrazole derivatives

EntryTransformationKey Reagents / ConditionsIsolated YieldRef.
1Parent pyrazole from cyanoacetoneHydrazine, 80 °C, 2 h92% [1]
23-Ferroceneamido derivativeFerrocene-COCl, Et₃N, CH₂Cl₂, 0 °C→RT78% [2]
33-Bromo analogue (diazotization–Sandmeyer)NaNO₂, HBr, CuBr, 70 °C62% [3]
4Ethyl β-ketoester imine adduct (Aldol precursor)EtOOC-CO-CH₂-CHO, NEt₃, THF, 0 °C86% [3]

Pyrazolo[3,4-b]quinolinone Architectures

3-Amino-5-methylpyrazole reacts with dimedone and heteroaryl aldehydes in a one-pot three-component condensation to furnish linear pyrazolo[3,4-b]quinolinones. Mechanistic studies confirm a Knoevenagel–Michael–intramolecular amidation cascade (Path A) rather than angular cyclization (Path B) [4].

Table 2 Yields and spectroscopic highlights of hetaryl-substituted pyrazolo[3,4-b]quinolinones

CompoundHetaryl Group¹H NMR (δ, 4-CH)mp (°C)YieldRef.
13-Pyridyl4.95 ppm30783% [4]
24-Quinolyl5.72 ppm30572% [4]
38-Quinolyl6.46 ppm30278% [4]
43-Pyridyl, 3-Phenyl5.36 ppm29970% [4]
54-Quinolyl, 3-Phenyl6.06 ppm22663% [4]
68-Quinolyl, 3-Phenyl6.75 ppm27168% [4]

The quinolinone fusion rigidifies the scaffold, and glycogen synthase kinase-3 inhibition has been demonstrated (IC₅₀ = 22 nM) for selected analogues bearing polar substituents at C-4 [5].

Ferrocenoyl-Dipeptide Conjugation Strategies

Ferrocenyl conjugation imparts redox activity and enhances hydrophobicity. Two principal designs are reported.

Amide-Linked Monofunctional Ligands

3-Ferroceneamido-5-methylpyrazole (3-FcAMP) forms N,O-chelated ML₂ complexes with Zn²⁺, Cd²⁺, Ni²⁺, and Co²⁺, adopting 1-D hydrogen-bonded polymer chains in the solid state [2]. Binding constants (Zn²⁺, log K = 4.8) signify moderate metallophilicity.

Ferrocenoyl-Dipeptide β-Sheet Templates

N-Ferrocenoyl dipeptides (Fc-Gly₂-OMe etc.) form 1 : 1 hydrogen-bonded complexes with 3-Amino-5-methylpyrazole derivatives in chloroform (K_a = 8–27 M⁻¹) [6]. Electrochemical shifts (ΔE ≤ 20 mV) corroborate weak yet specific recognition.

Table 3 Summary of ferrocenyl conjugates

ConjugateLigand GeometryAssociation ConstantNotable Solid-State FeatureRef.
3-FcAMPMonodentate amiden/a1-D H-bond polymer11
Fc-Gly₂-OMe + 3-TFAc-AMPβ-Sheet mimic27 M⁻¹Parallel β-sheet packing15

Polycyclic Systems via Aldol Condensation

The electron-rich C-4 carbon of 3-Amino-5-methylpyrazole facilitates aldol-driven multicomponent domino syntheses of larger polycycles.

Pyrazoloquinoline Diones

Grinding 5-aminopyrazole, water (η = 0.25 µL mg⁻¹), α,β-unsaturated aldehydes, and 2-hydroxy-1,4-naphthoquinone delivers styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6-diones in 65–88% yield within 30 min under solvent-free conditions [7].

Hexahydropyrazolo[1,5-a]quinolines

Multicomponent assembly with cyclic ketones affords 3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinolines. Cytotoxic evaluation against HeLa cells shows IC₅₀ = 12.4 µM for a chloro-substituted analogue [8].

Table 4 Aldol-driven polycyclic products from 3-Amino-5-methylpyrazole

Product ClassCarbonyl PartnerCatalyst / ModeYield RangeBioactivityRef.
Benzo[h]pyrazolo quinoline-dionesα,β-Unsat. aldehyde + lawsoneLAG (H₂O)65–88% [7]n.d.
Hexahydropyrazolo[1,5-a]quinolinesCyclohexanone, aryl aldehydeReflux EtOH71–82% [9]HeLa IC₅₀ 12.4 µM [8]
Pyrazino[2,1-b]quinazolinesAromatic aldehyde, KOtBu130 °C DMF73% [10]Racemization control

Covalent Modification Approaches for Kinase Inhibition

The aminopyrazole ring is a privileged hinge binder; installation of electrophilic warheads enables selective, irreversible kinase inhibitors.

Bruton's Tyrosine Kinase (BTK)

A 5-Aminopyrazole-4-carboxamide acrylamide (compound 11b) inhibits BTK with IC₅₀ = 0.18 nM while reducing EGFR off-target activity by 200-fold compared with earlier pyrimidines [11]. Crystal Form I exhibits favorable pharmacokinetics and stereoselective cysteine engagement (kinact/Ki = 8,500 M⁻¹ s⁻¹) [12].

PCTAIRE Family CDKs

Optimization of N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine furnished compound 43d, a reversible covalent inhibitor selective for CDK16/17/18 (NanoBRET IC₅₀ = 38 nM, CDK family selectivity >50-fold) [13].

Table 5 Key covalent aminopyrazole kinase inhibitors

Target KinaseWarheadIC₅₀ (biochemical)Off-Target SummaryRef.
BTKAcrylamide0.18 nM [11]EGFR 15 nM; SRC 72 nM37
BTK (Form I)Acrylamide0.12 nM [12]Minimal EGFR shift40
CDK16Reversible cyanoacrylamide6 nM [13]No CDK2/5 inhibition39

β-Sheet Mimetic Design Principles

3-Amino-5-methylpyrazole serves as a β-strand hydrogen-bond donor–acceptor dyad capable of recognizing peptide backbones.

Amyloid-β Fragment Recognition

Bis-aminopyrazole ligands tethered to dipeptides bind KLVFF (Aβ16-20) with K_d ≈ 25 µM, preventing self-aggregation in aqueous buffer [14].

Hybrid α/β-Peptide Organogels

Insertion of O-alkylated aminopyrazolone amino acids at the N-terminus of β-Ala-Gly produces tripeptides that gelate ethyl acetate/hexane (0.8% w/v) via β-sheet stacking; SEM imaging shows fibrils 80 nm wide [15].

Table 6 β-Sheet applications of 3-Amino-5-methylpyrazole

SystemConfigurationBinding / Gelation MetricRef.
KLVFF recognition ligandDi-aminopyrazoleK_d 25 µM (ITC)20
Fc-dipeptide sheetFc-Leu-Phe-OMe + 3-TFAc-AMPK_a 27 M⁻¹15
APA-β-Ala-Gly organogelHybrid α/β peptideGel point 0.8% w/v16

XLogP3

0.3

UNII

7M23CZ0CSD

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31230-17-8

Wikipedia

3-Amino-5-methylpyrazole

Dates

Last modified: 09-18-2023

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